molecular formula C22H21NOS B5846479 2-(benzylthio)-N-(2-phenylethyl)benzamide

2-(benzylthio)-N-(2-phenylethyl)benzamide

Cat. No. B5846479
M. Wt: 347.5 g/mol
InChI Key: SUYLOVKOVMKWCZ-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-phenylethyl)benzamide, also known as BZT-1, is a chemical compound that belongs to the class of phenethylamines. BZT-1 has been extensively studied due to its potential application in the treatment of various neurological disorders, including Parkinson's disease, depression, and addiction.

Mechanism of Action

2-(benzylthio)-N-(2-phenylethyl)benzamide works by inhibiting the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood, motivation, and cognitive function. 2-(benzylthio)-N-(2-phenylethyl)benzamide has also been shown to have a high affinity for the dopamine transporter, which is the main target for drugs used to treat Parkinson's disease.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(2-phenylethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine, serotonin, and norepinephrine, 2-(benzylthio)-N-(2-phenylethyl)benzamide has also been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. 2-(benzylthio)-N-(2-phenylethyl)benzamide has also been shown to have antioxidant properties, which may have a protective effect on the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylthio)-N-(2-phenylethyl)benzamide in lab experiments is that it is readily available and relatively inexpensive. 2-(benzylthio)-N-(2-phenylethyl)benzamide has also been extensively studied, and its effects on neurotransmitter systems are well-documented. However, there are also some limitations to using 2-(benzylthio)-N-(2-phenylethyl)benzamide in lab experiments. One limitation is that 2-(benzylthio)-N-(2-phenylethyl)benzamide has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 2-(benzylthio)-N-(2-phenylethyl)benzamide has been shown to have some toxic effects in animal studies, which may limit its application in humans.

Future Directions

There are a number of future directions for research on 2-(benzylthio)-N-(2-phenylethyl)benzamide. One area of research is in the development of more potent and selective analogs of 2-(benzylthio)-N-(2-phenylethyl)benzamide that may have fewer side effects. Another area of research is in the application of 2-(benzylthio)-N-(2-phenylethyl)benzamide in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the long-term effects of 2-(benzylthio)-N-(2-phenylethyl)benzamide on the brain and to develop safe and effective dosing regimens.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(2-phenylethyl)benzamide involves the reaction between 2-mercaptobenzylamine and 2-bromo-N-(2-phenylethyl)benzamide in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain pure 2-(benzylthio)-N-(2-phenylethyl)benzamide. The synthesis of 2-(benzylthio)-N-(2-phenylethyl)benzamide has been well-documented in the literature, and the compound is readily available for research purposes.

Scientific Research Applications

2-(benzylthio)-N-(2-phenylethyl)benzamide has been extensively studied for its potential application in the treatment of various neurological disorders. One of the main areas of research has been in the treatment of Parkinson's disease. 2-(benzylthio)-N-(2-phenylethyl)benzamide has been shown to increase dopamine release in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. 2-(benzylthio)-N-(2-phenylethyl)benzamide has also been studied for its potential application in the treatment of depression and addiction. 2-(benzylthio)-N-(2-phenylethyl)benzamide has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation and addiction.

properties

IUPAC Name

2-benzylsulfanyl-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c24-22(23-16-15-18-9-3-1-4-10-18)20-13-7-8-14-21(20)25-17-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYLOVKOVMKWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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